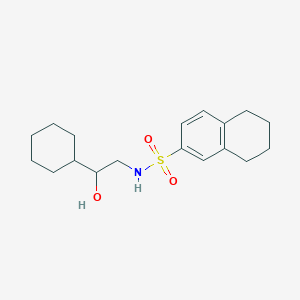

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly known as HET0016, is a chemical compound used in scientific research to inhibit the activity of a specific enzyme called 20-HETE synthase. This enzyme is involved in the production of a lipid molecule called 20-hydroxyeicosatetraenoic acid (20-HETE), which has been implicated in a variety of physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Binding and Interaction Studies

A study employed N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for indirect measurement of binding interactions, highlighting the method's capability for simple, sensitive, and rapid determination of binding mechanisms, which may extend to understanding interactions involving complex sulfonamide derivatives (H. Jun et al., 1971).

Synthesis and Antimicrobial Evaluation

New tetrahydronaphthalene-sulfonamide derivatives were synthesized, demonstrating potent antimicrobial activities against various bacterial strains. This research underscores the therapeutic potential of sulfonamide derivatives in developing new antimicrobial agents (Hanaa S. Mohamed et al., 2021).

Electrophilic Cyclization and Chemical Synthesis

Research focused on sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, yielding various products including sulfenyl-1,2-dihydronaphthalenes, showcases the chemical versatility and potential of sulfonamide derivatives in facilitating complex organic synthesis (Zhong Zhang et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides derived from indanes and tetralines, including a tetrahydronaphthalene derivative, demonstrated inhibition of human carbonic anhydrase isozymes, illustrating their potential in designing inhibitors for therapeutic applications (Yusuf Akbaba et al., 2014).

Catalytic and Polymer Applications

A combined-acid system using zinc(ii) salt and p-toluene sulfonic acid (TsOH) showcased efficient catalysis in various cyclizations, including the synthesis of tetrahydronaphthalene derivatives, emphasizing the role of sulfonamides in catalytic processes and potential environmental applications (Ting-Hung Chou et al., 2019).

Photolysis and Environmental Remediation

Studies on the photolysis of sulfonamide bonds in metal complexes and the efficient removal of aromatic sulfonates from wastewater highlight the environmental and analytical chemistry applications of sulfonamide derivatives, offering insights into photoremediation strategies and pollution control (S. Aoki et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAUKSXVHIDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)

![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)

![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)